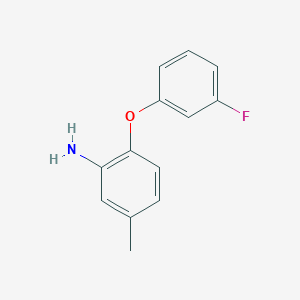

2-(3-Fluorophenoxy)-5-methylaniline

Description

Overview of Aryloxyanilines in Advanced Organic Synthesis Research

Aryloxyanilines, characterized by a diaryl ether linkage connecting an aniline (B41778) moiety, are a class of compounds that serve as crucial intermediates and core structures in the synthesis of complex organic molecules. Their utility is prominent in the development of pharmaceuticals and agrochemicals. The synthesis of the aryloxyaniline backbone itself is a key area of research, with methods such as the Ullmann condensation and the Buchwald-Hartwig amination being cornerstone reactions for the formation of the constituent C-O and C-N bonds. wikipedia.orgwikipedia.org

The Ullmann condensation, a classical copper-catalyzed reaction, has long been used for the formation of diaryl ethers. wikipedia.org Traditional protocols often required harsh conditions, such as high temperatures, limiting their functional group tolerance. wikipedia.orgnih.gov However, modern advancements have introduced milder conditions through the use of specialized ligands and soluble copper catalysts, broadening the scope of this reaction. nih.govorganic-chemistry.orgacs.org

More recently, the palladium-catalyzed Buchwald-Hartwig amination has revolutionized the formation of C-N bonds, offering a versatile and efficient method for constructing aryl amines under relatively mild conditions. wikipedia.org This reaction is highly valued for its broad substrate scope and functional group tolerance, making it a powerful tool in modern organic synthesis. wikipedia.orgjk-sci.com The development of specialized phosphine (B1218219) ligands has been instrumental in enhancing the efficiency and applicability of the Buchwald-Hartwig reaction. wikipedia.org

Strategic Importance of Fluorine Substitution in Aryl Ethers and Aniline Systems within Chemical Research

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science due to the unique properties it imparts. Fluorine's high electronegativity and small size can significantly influence a molecule's physical, chemical, and biological properties. nih.gov In the context of drug design, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov It can also modulate the basicity (pKa) of nearby functional groups, such as the amino group in anilines, which can improve a drug's bioavailability and membrane permeability. acs.org

Furthermore, the introduction of fluorine can lead to stronger binding affinities with target proteins and can alter the conformation of a molecule. nih.gov The electronic effects of fluorine, both inductive and mesomeric, can modify the electron distribution within the aromatic rings of aryl ethers and anilines, impacting their reactivity and interaction with biological targets. nih.govacs.org

Structural and Mechanistic Research Focus on 2-(3-Fluorophenoxy)-5-methylaniline and Analogues

While extensive research specifically on this compound is not widely published, its structure suggests several avenues of research interest. The molecule combines the aryloxyaniline scaffold with two key substituents: a fluorine atom and a methyl group. Research on this compound and its analogues would likely focus on understanding the interplay between these substituents and the core structure.

The fluorine atom at the 3-position of the phenoxy ring introduces a significant electronic perturbation. Its strong electron-withdrawing inductive effect influences the electron density of the diaryl ether system. nih.gov The methyl group at the 5-position of the aniline ring, being an electron-donating group, has an opposing electronic effect. The combination of these substituents creates a unique electronic environment that can be probed to understand structure-activity relationships in more complex systems.

Mechanistic studies would likely investigate how these substituents affect the reactivity of the aniline nitrogen and the aromatic rings in reactions such as electrophilic substitution or further cross-coupling reactions. Spectroscopic analysis, including NMR and IR, would be crucial in elucidating the structural and electronic properties of this compound and its derivatives. bohrium.comresearchgate.net

Scope and Objectives of Academic Research into this compound

The academic research interest in this compound stems from its potential as a versatile building block for the synthesis of more complex and functionally diverse molecules. The primary objectives of such research would include:

Synthetic Methodology: Developing efficient and scalable synthetic routes to this compound and its derivatives. This would involve optimizing existing methods like the Ullmann condensation and Buchwald-Hartwig amination or exploring novel synthetic strategies.

Library Synthesis: Utilizing this compound as a scaffold to generate libraries of related compounds for screening in drug discovery and materials science applications. nih.govyoutube.com The strategic placement of the fluoro and methyl groups provides a platform for systematic modification to explore structure-activity relationships.

Physicochemical and Biological Profiling: Investigating the impact of the fluorine and methyl substituents on the molecule's properties, such as lipophilicity, electronic character, and metabolic stability. This would be followed by an evaluation of its biological activity or its performance in materials science contexts.

Mechanistic Studies: Using this compound as a model system to study the electronic and steric effects of substituents on the reactivity and properties of the aryloxyaniline scaffold.

In essence, this compound serves as a valuable chemical entity for both advancing synthetic methodologies and for fundamental studies into the structure-property relationships of functionalized aromatic compounds.

An in-depth exploration of the synthetic pathways leading to this compound and its analogs reveals a reliance on sophisticated and evolving methodologies in modern organic chemistry. The construction of such molecules, which feature a fluorinated diaryl ether linked to an aniline moiety, requires strategic bond formation, often leveraging transition-metal-catalyzed cross-coupling reactions and classical functional group transformations. This article details the advanced synthetic strategies employed for the assembly of these valuable chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenoxy)-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-5-6-13(12(15)7-9)16-11-4-2-3-10(14)8-11/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJSFNUHYUYWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2 3 Fluorophenoxy 5 Methylaniline and Its Precursors

Mechanistic Pathways of Aryl Ether Bond Formation in Fluorophenoxy Systems

The formation of the aryl ether linkage in molecules like 2-(3-Fluorophenoxy)-5-methylaniline is a key synthetic step. The presence of a fluorine atom on one of the aromatic rings introduces unique electronic effects that influence the reaction mechanism. Two primary mechanistic pathways are considered for the formation of such diaryl ethers: nucleophilic aromatic substitution and metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Mechanism Elucidation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming C-O bonds in diaryl ethers. This mechanism is particularly relevant when an aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing fluorophenoxy systems, the fluorine atom itself can act as a leaving group or as an activating/deactivating substituent depending on its position relative to the reaction center.

The classical SNAr mechanism proceeds in a two-step addition-elimination sequence. nih.gov A nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group, forming a high-energy intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by resonance, particularly if electron-withdrawing groups are present at the ortho and para positions to the leaving group. nih.govtib.eu The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the final product.

Recent studies have also proposed a concerted SNAr (cSNAr) mechanism, where the bond formation and bond breaking occur in a single step. nih.gov This pathway is considered less common but can be favored under specific conditions and with certain substrates where the traditional two-step mechanism is disfavored. nih.gov The presence of fluorine substituents can influence the regioselectivity of nucleophilic attack, especially in polyfluorinated aromatic compounds. ebyu.edu.trmdpi.com For instance, in the reaction of pentafluorobiphenyl with various nucleophiles, substitution occurs preferentially at the para-fluorine position. nih.gov

The synthesis of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and its subsequent reactions with nucleophiles further illustrate the principles of SNAr. beilstein-journals.orgnih.gov In these cases, the fluorine atom is substituted by oxygen, sulfur, and nitrogen nucleophiles, demonstrating the feasibility of this pathway in highly activated systems. beilstein-journals.orgnih.gov

Transition State Analysis in Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, provide an alternative and often more versatile route to diaryl ethers. These reactions typically involve a transition metal catalyst, most commonly palladium or copper, which facilitates the coupling of an aryl halide with an alcohol or phenol (B47542).

The catalytic cycle of these reactions involves several key steps: oxidative addition, ligand exchange, and reductive elimination. Transition state analysis, often aided by computational methods, is crucial for understanding the factors that control the efficiency and selectivity of these transformations. For instance, in the palladium-catalyzed synthesis of quinoxalines, a variety of transition metals are employed, highlighting the broad applicability of this approach. rsc.org

Recent advancements in transition-metal catalysis have also focused on defluorinative coupling reactions, where a C-F bond is selectively activated and functionalized. rsc.org This strategy is particularly relevant for the synthesis of fluorinated biaryls and related structures. The mechanism of these reactions involves the oxidative addition of the metal catalyst to the C-F bond, a challenging step due to the high bond strength of C-F bonds.

Reaction Mechanisms of Aniline (B41778) Functionalization and Derivatization

The aniline moiety in this compound is a versatile functional group that can undergo a variety of transformations. Understanding the mechanisms of these reactions is essential for the targeted synthesis of derivatives with specific properties.

Studies on Oxidative Amination Mechanisms

Oxidative amination provides a direct method for the formation of C-N bonds. The electrochemical oxidation of aniline derivatives has been studied to understand the underlying mechanisms. mdpi.com Generally, the oxidation of anilines can lead to the formation of radical cations, which can then undergo coupling reactions. mdpi.com In some cases, the oxidation of a tertiary amine can yield a secondary amine and an aldehyde. mdpi.com

Biocatalytic approaches using enzymes like transaminases are also being explored for aniline synthesis through oxidative amination. nih.govresearchgate.net These enzymatic platforms offer a green and highly selective alternative to traditional chemical methods. nih.gov Mechanistic investigations have shown that these reactions can proceed through the desaturation of imine intermediates. nih.govresearchgate.net

Electrophilic Aromatic Substitution Mechanism for Aniline Derivatives

The amino group of aniline is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. byjus.comchemistrysteps.com This is due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring, which increases the electron density at these positions. youtube.com

However, the high reactivity of aniline can lead to over-reaction and the formation of multiple substitution products. libretexts.org For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com To control the reaction, the amino group is often protected by acetylation, which attenuates its activating effect. libretexts.org

Nitration of aniline presents a unique case. Under strongly acidic conditions, the aniline is protonated to form the anilinium ion, which is a deactivating and meta-directing group. byjus.comyoutube.com This results in the formation of a significant amount of the meta-nitro product in addition to the expected ortho and para isomers. byjus.com

C-H Activation Mechanisms in Substituted Anilines

Direct C-H activation has emerged as a powerful tool for the functionalization of aniline derivatives, offering a more atom-economical approach compared to traditional cross-coupling reactions. researchgate.net These reactions are typically catalyzed by transition metals, such as palladium, rhodium, or iridium, and often employ a directing group to achieve regioselectivity. youtube.comacs.orgnih.gov

Several mechanisms for C-H activation have been proposed, including:

Oxidative Addition: The metal center inserts into a C-H bond, forming a hydrido-metal-aryl complex. youtube.com

Concerted Metalation-Deprotonation (CMD): This is a common pathway for late transition metals in high oxidation states. It involves a concerted process where the metal coordinates to the substrate and a base removes the proton. youtube.comacs.org

Sigma-Bond Metathesis: This mechanism is often observed with early transition metals and involves a four-centered transition state. youtube.com

For unprotected anilines, palladium-catalyzed ortho-C-H arylation has been achieved with high chemo- and regioselectivity using a cooperating ligand. acs.orgnih.gov Mechanistic studies, including kinetic isotope effect experiments, have indicated that the C-H activation step is often the turnover-limiting step in these catalytic cycles. acs.orgnih.gov

Role of Intermediates and Reaction Conditions in Product Selectivity

The selectivity in the synthesis of this compound is highly dependent on the chosen synthetic route and the reaction conditions employed. The key challenge often lies in controlling the regioselectivity of the C-O bond formation and preventing side reactions.

In Ullmann-type Reactions:

The classical Ullmann condensation for diaryl ether synthesis involves the copper-catalyzed reaction of a phenol with an aryl halide. nih.govnih.gov In the context of synthesizing this compound, this could involve the coupling of 3-fluorophenol (B1196323) with 2-halo-5-methylaniline or 2-amino-4-methylphenol (B1222752) with a fluorinated aryl halide. The reaction proceeds through the formation of a copper(I) phenoxide intermediate. The choice of catalyst, ligand, base, and solvent significantly impacts the reaction's efficiency and selectivity.

The use of ligands, such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), can accelerate the reaction, allowing for milder conditions. nih.gov The base, typically an alkali metal carbonate or phosphate, plays a crucial role in the deprotonation of the phenol. The solvent's polarity can also influence the reaction rate and selectivity, with non-polar solvents like toluene (B28343) or xylene being effective in some systems. arkat-usa.org

Product selectivity in Ullmann couplings is influenced by the electronic nature of the substituents on both the phenol and the aryl halide. Electron-withdrawing groups on the aryl halide generally enhance reactivity, while their presence on the phenol can retard the reaction. arkat-usa.org For instance, in the synthesis of diaryl ethers, electron-poor aryl bromides and electron-rich phenols tend to give higher yields. arkat-usa.org The regioselectivity is also a critical factor, especially when multiple reactive sites are present on the aromatic rings.

Interactive Table: Factors Influencing Product Selectivity in Ullmann-type Synthesis of Diaryl Ethers

| Factor | Influence on Selectivity and Yield | Key Considerations |

| Catalyst | The choice of copper salt (e.g., CuI, CuCl) and its oxidation state can affect catalytic activity. | Air-stable Cu(I) catalysts are often preferred for practical applications. |

| Ligand | Ligands like TMHD or N,N-dimethylglycine can accelerate the reaction and allow for milder conditions. nih.gov | The ligand can influence the solubility and reactivity of the copper catalyst. |

| Base | The strength and solubility of the base (e.g., K2CO3, Cs2CO3) are critical for phenoxide formation. | The choice of base can impact the reaction rate and the tolerance of functional groups. |

| Solvent | Solvent polarity affects the solubility of reactants and intermediates, influencing reaction rates. | Non-polar solvents like toluene or xylene have been shown to be effective. arkat-usa.org |

| Substituents | Electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol generally favor the reaction. arkat-usa.org | The position of substituents can direct the regioselectivity of the coupling. |

In Buchwald-Hartwig Amination-type C-O Coupling:

The palladium-catalyzed Buchwald-Hartwig reaction is another powerful method for forming C-O bonds. wikipedia.orgnrochemistry.com This reaction typically involves an aryl halide or triflate and an alcohol or phenol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination. nrochemistry.com

The choice of ligand is crucial for the success of the Buchwald-Hartwig C-O coupling. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step. The base is required to deprotonate the phenol, and its strength can influence the reaction rate and substrate scope.

In Nucleophilic Aromatic Substitution (SNAr):

The synthesis of this compound can also be envisioned through a nucleophilic aromatic substitution (SNAr) pathway. This would typically involve the reaction of a phenoxide with an activated aryl fluoride (B91410). The aromatic ring of the electrophile must be activated by at least one strong electron-withdrawing group, usually positioned ortho or para to the leaving group (the fluorine atom).

In the case of synthesizing the target molecule via SNAr, one potential route is the reaction of the sodium or potassium salt of 2-amino-5-methylphenol (B193566) with 1,3-difluorobenzene (B1663923) or a related activated fluorinated aromatic compound. The fluorine atom at the 3-position of the phenoxy group in the final product suggests that the starting fluorinated aromatic precursor would need to be appropriately substituted to favor attack at that position. The selectivity in SNAr reactions is highly dependent on the nature and position of the activating groups on the electrophile and the nucleophilicity of the phenoxide. nih.gov

Kinetic and Thermodynamic Considerations in the Synthesis and Transformation of this compound

The rates and equilibrium positions of the reactions involved in the synthesis and transformation of this compound are governed by kinetic and thermodynamic parameters. While specific experimental data for this particular compound is scarce in the public domain, general principles from related systems can provide valuable insights.

Kinetic Factors:

The rate of diaryl ether formation is significantly influenced by the nature of the reactants, catalyst, and reaction conditions.

Ullmann Reaction: Kinetic studies on Ullmann-type reactions have shown that the rate can be accelerated by the use of appropriate ligands. For example, the addition of 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) has been found to significantly increase the rate of ether formation from aryl bromides or iodides and phenols. nih.gov The activation energy for the C-O bond formation in a copper-catalyzed system has been reported to be around 14.36 kcal/mol. mdpi.com The reaction rate is also dependent on the halide, with the reactivity order typically being Ar-I > Ar-Br > Ar-Cl. mdpi.com

Buchwald-Hartwig C-O Coupling: The kinetics of Buchwald-Hartwig reactions are complex and dependent on the specific catalyst system. The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. The nature of the ligand and the base can influence the rate of this step and the subsequent reductive elimination.

Nucleophilic Aromatic Substitution: The rate of SNAr reactions is highly dependent on the electronic properties of the aryl halide. Computational studies on the formation of diaryl ethers from group I metal phenoxides and halobenzenes have shown that the reaction barriers are well correlated with the electron-donating or -withdrawing properties of the substituent at the para position of the fluorobenzene. nih.gov The energy required to distort the aryl fluoride into its transition state geometry is a major component of the activation energy. nih.gov

Thermodynamic Factors:

The equilibrium of the reaction can be influenced by the reaction conditions. For example, the removal of a byproduct, such as a salt formed from the base and the leaving group, can drive the reaction towards the product side.

Interactive Table: Summary of Kinetic and Thermodynamic Considerations

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| Ullmann Condensation | Catalyst and ligand choice, halide reactivity (I > Br > Cl), temperature. nih.govmdpi.com | Exothermic formation of the diaryl ether bond. |

| Buchwald-Hartwig C-O Coupling | Ligand structure, base strength, oxidative addition rate. | Stability of the Pd-O bond in intermediates. |

| Nucleophilic Aromatic Substitution (SNAr) | Electronic activation of the aryl halide, nucleophilicity of the phenoxide. nih.gov | Stability of the Meisenheimer intermediate, exothermicity of C-O bond formation. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Fluorophenoxy 5 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Proton (¹H) NMR spectroscopy is fundamental to establishing the structural framework of 2-(3-fluorophenoxy)-5-methylaniline. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum reveal the number and types of protons and their neighboring atoms.

For this compound, the aromatic region of the ¹H NMR spectrum is particularly informative. The protons on the two benzene (B151609) rings exhibit complex splitting patterns due to spin-spin coupling with each other and, in the case of the fluorophenoxy ring, with the fluorine atom. The methyl group protons typically appear as a sharp singlet in the upfield region of the spectrum. The amine (-NH₂) protons can appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

The precise chemical shifts and coupling constants are crucial for distinguishing between isomers. For instance, the position of the methyl group on the aniline (B41778) ring and the fluorine atom on the phenoxy ring significantly influences the magnetic environment of the aromatic protons, leading to distinct and predictable changes in the ¹H NMR spectrum.

Table 1: Representative ¹H NMR Data for a Derivative of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.46-7.40 | m | - |

| Ar-H | 7.30 | dt | 7.8, 1.4 |

| Ar-H | 7.23-7.20 | m | - |

| CH | 7.18 | s | - |

| CH₂ | 3.63 | s | - |

Note: Data is for a related derivative and serves as an illustrative example. Actual shifts for this compound may vary. Data from a study on a similar compound. rsc.org

Carbon (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment.

The aromatic carbons attached to the electronegative oxygen, nitrogen, and fluorine atoms will resonate at different frequencies compared to the unsubstituted aromatic carbons. The carbon of the methyl group will appear at a characteristic upfield chemical shift. The carbon atoms directly bonded to fluorine will exhibit splitting in the ¹³C NMR spectrum due to carbon-fluorine coupling, providing further structural confirmation.

Table 2: Representative ¹³C NMR Data for a Derivative of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 172.4, 170.0 |

| Ar-C | 135.9, 131.5 |

| Ar-CH | 134.7, 129.0, 128.8, 127.7, 125.2 |

| CH₂ | 40.4 |

Note: Data is for a related derivative and serves as an illustrative example. Actual shifts for this compound may vary. Data from a study on a similar compound. rsc.org

Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it yields strong and sharp signals. nih.gov The chemical shift of the fluorine signal in the ¹⁹F NMR spectrum of this compound is highly sensitive to its electronic environment. nih.gov

This technique is particularly useful for confirming the position of the fluorine substituent on the phenoxy ring. Different isomers (e.g., 2-fluoro, 3-fluoro, or 4-fluoro) will have distinct ¹⁹F chemical shifts. Furthermore, coupling between the fluorine atom and nearby protons (¹H-¹⁹F coupling) can be observed in both the ¹H and ¹⁹F NMR spectra, providing valuable information about the through-bond connectivity. The analysis of ¹⁹F NMR spectra can be a rapid and non-destructive method for screening and quality control of fluorinated compounds. researchgate.netnih.gov

For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. bas.bg

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in a COSY spectrum connect the signals of protons that are on adjacent carbon atoms. This is instrumental in tracing out the spin systems within the aniline and phenoxy rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. csic.es It allows for the direct assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. csic.es This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the aniline and phenoxy rings through the ether linkage.

By combining the information from these 1D and 2D NMR experiments, a complete and detailed structural elucidation of this compound can be achieved. bas.bgcsic.es

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov

In the FT-IR spectrum of this compound, characteristic absorption bands can be observed for the N-H stretching of the amine group, typically in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic rings and the methyl group appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O-C stretching of the ether linkage will give a strong absorption band, and the C-F stretching vibration will also be present. The aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the N-H and C-O stretches are often weaker in the Raman spectrum, the aromatic C=C and C-H vibrations are typically strong. The combination of FT-IR and Raman spectroscopy allows for a more complete analysis of the vibrational modes of the molecule, confirming the presence of all key functional groups. nih.gov

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene rings. The presence of the aniline and fluorophenoxy chromophores, and their electronic communication through the ether linkage, will influence the position and intensity of these absorption bands. The spectrum can reveal information about the extent of π-conjugation within the molecule. Substituents on the aromatic rings can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts), which can be correlated with their electron-donating or electron-withdrawing nature.

Mass Spectrometry (ESI-MS, GC-MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, a combination of soft ionization techniques like Electrospray Ionization (ESI) and more energetic methods like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization would provide comprehensive structural information.

Expected Molecular Ion and High-Resolution Mass Spectrometry (HRMS):

The nominal molecular weight of this compound (C₁₃H₁₂FNO) is 217.24 g/mol . In ESI-MS, the compound is expected to be readily protonated, especially at the amine group, to yield a prominent pseudomolecular ion [M+H]⁺ at an m/z of approximately 218.25. High-resolution mass spectrometry (HRMS) would allow for the precise determination of its elemental composition, confirming the molecular formula.

Expected Fragmentation Pattern:

The fragmentation of this compound under EI conditions in GC-MS or through collision-induced dissociation (CID) in tandem MS (MS/MS) experiments is anticipated to proceed through several key pathways characteristic of diphenyl ethers and aromatic amines.

One of the primary fragmentation routes for diphenyl ethers involves the cleavage of the ether bond (C-O cleavage). This can lead to the formation of ions corresponding to the fluorophenoxy and methylaniline moieties. The presence of the fluorine atom, an electronegative substituent, can influence the fragmentation pathways. Studies on substituted diphenyl ethers have shown that they can undergo interesting rearrangement reactions upon collision-induced dissociation. nih.gov For instance, protonated substituted diphenyl ethers have been observed to undergo rearrangement to form bicyclic structures, followed by the elimination of small neutral molecules. nih.gov

The fragmentation of polyhalogenated diphenyl ethers, such as polybrominated diphenyl ethers (PBDEs), has been extensively studied and can serve as a model. acs.orgresearchgate.net While fluorine is a lighter halogen than bromine, similar fragmentation behaviors, such as the loss of the halogen atom or cleavage of the ether linkage, can be anticipated.

A plausible fragmentation pathway for this compound would involve the initial loss of neutral fragments. The fragmentation pattern of diphenyl ether itself has been a subject of study, with analyses of the competition between different fragmentation channels. researchgate.net

A general study on the mass spectrometry of ethers indicates that alpha and beta cleavages are common fragmentation patterns. youtube.com For aromatic ethers, cleavage of the aryl-oxygen bond is a significant pathway.

Given the structure of this compound, the following table outlines the expected major fragment ions that could be observed in its mass spectrum.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (expected) | Proposed Fragment Ion | Structural Representation of Fragment |

| 217 | [M]⁺ | [C₁₃H₁₂FNO]⁺ |

| 218 | [M+H]⁺ | [C₁₃H₁₃FNO]⁺ |

| 122 | [C₇H₈N]⁺ | [H₂N-C₆H₄-CH₃]⁺ |

| 111 | [C₆H₄FO]⁺ | [F-C₆H₄-O]⁺ |

| 95 | [C₆H₄F]⁺ | [F-C₆H₄]⁺ |

This data is predictive and based on the general fragmentation patterns of related compounds.

The analysis of fluorinated compounds by mass spectrometry can sometimes be challenging, but techniques like GC with chemical ionization (CI-MS) have proven effective for the analysis of airborne fluorinated organics. researchgate.net Both positive and negative ionization modes can be useful. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Conformation (if applicable to related structures)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, we can infer its likely solid-state conformation and packing from the crystal structures of related substituted diphenyl ethers and anilines.

Studies on the crystal structures of various substituted diphenyl ether derivatives reveal a wide range of conformations. rsc.orgnih.gov The presence of substituents can lead to specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. iucr.org For instance, the crystal structures of two derivatives of 2,6-bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine have been reported, providing insight into the conformational flexibility of the phenoxy group. rsc.org

In the case of this compound, the primary amine group (-NH₂) is a strong hydrogen bond donor, and the fluorine atom and the ether oxygen are potential hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure would be stabilized by a network of intermolecular N-H···O and/or N-H···F hydrogen bonds. The presence of aromatic rings also suggests the likelihood of π-π stacking interactions between adjacent molecules.

The crystal structures of five fluorinated diphenidine (B1206869) derivatives, which also contain phenyl rings, show the importance of C-H···π interactions in their crystal packing. iucr.org Similarly, the crystal structure of 2-phenoxyaniline (B124666) would provide a very close comparison. bldpharm.comchemicalbook.comsigmaaldrich.com This compound is known to form crystalline inclusion complexes. chemicalbook.com

The following table presents plausible crystallographic parameters for this compound, extrapolated from data on analogous structures.

Table 2: Predicted Crystallographic Data for this compound (based on related structures)

| Parameter | Predicted Value/System | Rationale/Comparison with Related Structures |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted aromatic compounds. mdpi.com |

| Space Group | P2₁/c or P-1 | Frequently observed for organic molecules. mdpi.com |

| Key Torsional Angle (C-O-C-C) | 10-70° | Diphenyl ethers exhibit significant conformational flexibility. rsc.org |

| Hydrogen Bonding | N-H···O, N-H···F | Presence of amine and fluorine/ether oxygen. iucr.org |

| Other Intermolecular Interactions | π-π stacking, C-H···π | Aromatic rings are present. iucr.orgiucr.org |

This data is predictive and based on the crystallographic information of structurally similar compounds.

The determination of the actual crystal structure of this compound would require experimental single-crystal X-ray diffraction analysis. Such a study would provide precise details on its molecular conformation and the intricate network of intermolecular forces that govern its solid-state architecture.

Computational and Theoretical Chemistry Studies of 2 3 Fluorophenoxy 5 Methylaniline

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties of 2-(3-Fluorophenoxy)-5-methylaniline.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netcancer.gov

For this compound, the HOMO is expected to be predominantly localized on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom and the aromatic system. The LUMO, conversely, is likely distributed over the phenoxy ring, influenced by the electronegative fluorine atom. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Theoretical calculations on similar aniline derivatives show that the introduction of substituents significantly modulates these energy levels. acs.org

| Molecular Orbital | Expected Energy Range (eV) | Primary Localization |

| HOMO | -5.0 to -6.0 | Aniline Ring, Nitrogen Atom |

| LUMO | -1.0 to 0.0 | Phenoxy Ring |

| HOMO-LUMO Gap | 4.0 to 5.0 | Entire Molecule |

Note: These values are estimations based on typical DFT calculations for similar aromatic amines and may vary depending on the specific computational method and basis set used.

Charge Distribution and Electrostatic Potentials

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. libretexts.orgvaia.com In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. chemrxiv.org

For this compound, the MEP would likely show a region of high electron density around the nitrogen atom of the aniline group and the oxygen atom of the ether linkage, making these sites potential centers for electrophilic interaction. The fluorine atom, due to its high electronegativity, would also contribute to a region of negative potential. The hydrogen atoms of the amine group would exhibit a positive electrostatic potential, rendering them susceptible to interaction with nucleophiles. researchgate.netresearchgate.net

Substituent Effects on Electronic Properties

The electronic properties of this compound are significantly influenced by its substituents: the fluorophenoxy group at the 2-position and the methyl group at the 5-position of the aniline ring.

The methyl group (-CH3) is an electron-donating group, which increases the electron density on the aniline ring through an inductive effect. This, in turn, would be expected to raise the HOMO energy level, making the molecule a better electron donor. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the ether linkage in this compound allows for various spatial arrangements or conformations. Understanding the conformational preferences and the energy barriers between them is crucial for comprehending its structure-property relationships.

Torsional Barriers and Rotational Isomers

Rotation around the C-O-C ether bonds and the C-N bond gives rise to different rotational isomers (rotamers). The stability of these rotamers is determined by a combination of steric and electronic factors. The rotation around the aryl-oxygen bonds in diaryl ethers is a key conformational feature. nih.govrsc.org

Computational studies on similar diaryl ethers have shown that the energy barriers to rotation can be significant, leading to the existence of distinct, stable conformers. nih.gov For this compound, the rotation around the C(aniline)-O and O-C(phenoxy) bonds would be the most significant contributors to its conformational landscape. The presence of the methyl and fluoro substituents will influence the preferred dihedral angles to minimize steric hindrance.

| Rotational Bond | Estimated Torsional Barrier (kcal/mol) |

| C(aniline)-O | 3 - 7 |

| O-C(phenoxy) | 2 - 5 |

Note: These are estimated values based on computational studies of related diaryl ethers and may vary.

Intramolecular Interactions and Stabilization Phenomena

The spatial arrangement of this compound can be stabilized by various intramolecular interactions. A key potential interaction is an intramolecular hydrogen bond between the amine (N-H) proton and the ether oxygen or the fluorine atom. nih.govucla.edu

While a hydrogen bond to the ether oxygen is common in similar structures, the possibility of an N-H···F interaction is also noteworthy. nih.govucla.edunih.gov Although fluorine is a weak hydrogen bond acceptor when covalently bound in organic molecules, the geometric constraints of the molecule might bring the N-H and F atoms into close proximity, facilitating a weak hydrogen bond. Such an interaction would contribute to the stabilization of a specific conformer. The strength of this interaction can be evaluated computationally by analyzing the bond distances, angles, and electron density at the bond critical points.

Reaction Pathway Modeling and Transition State Characterization

The synthesis of diaryl ethers like this compound often proceeds through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. nih.govorganic-chemistry.orgnih.govwikipedia.orgorganic-chemistry.org Computational modeling is a critical tool for elucidating the intricate mechanisms of these reactions.

Computational simulations, primarily using Density Functional Theory (DFT), provide a molecular-level view of the reaction pathways. nih.govdigitellinc.com For the formation of this compound, a likely synthetic route is the Ullmann condensation, involving the copper-promoted coupling of 3-fluoro-iodobenzene with 5-methylaniline.

Theoretical studies on analogous Ullmann-type reactions have shown that the reaction can proceed through various mechanistic steps, including oxidative addition, reductive elimination, and the formation of key intermediates. organic-chemistry.orgmdpi.com DFT calculations can map out the potential energy surface of the reaction, identifying the minimum energy path from reactants to products. This involves locating and characterizing stable intermediates, such as copper(I) amide complexes, and the transition states that connect them. wikipedia.org

For instance, a computational study on a model Ullmann C-N coupling reaction would typically involve the following steps:

Optimization of the geometries of the reactants (e.g., aryl halide, amine), catalyst (e.g., Cu(I) complex), and base.

Modeling the formation of the active catalytic species.

Locating the transition state for the oxidative addition of the aryl halide to the copper catalyst.

Identifying any intermediates, such as a Cu(III) species.

Locating the transition state for the reductive elimination step, which forms the C-N bond and regenerates the catalyst.

The energy at each of these points is calculated, providing an energy profile for the entire reaction. The highest energy point on this profile corresponds to the rate-determining step of the reaction. The Activation Strain Model (ASM) is a sophisticated approach that can be used to deconstruct the activation energy of a transition state into the strain energy required to distort the reactants into the transition state geometry and the interaction energy between the distorted fragments. mdpi.com

A hypothetical energy profile for a copper-catalyzed amination reaction is presented below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | 3-fluoro-iodobenzene + 5-methylaniline + Cu(I) catalyst | 0.0 |

| Oxidative Addition TS | [TS for C-I bond breaking and Cu-C/Cu-I bond formation] | +25.4 |

| Intermediate | Cu(III) complex | +5.2 |

| Reductive Elimination TS | [TS for C-N bond formation] | +28.7 |

| Products | This compound + HI + Cu(I) catalyst | -15.8 |

This table is illustrative and contains hypothetical data.

Computational methods are highly effective in predicting the regioselectivity of chemical reactions. nih.govacs.orgresearchgate.net In the synthesis of this compound, there is the potential for the formation of other regioisomers, depending on the starting materials. For example, if a di-substituted aniline or phenol (B47542) is used, the reaction could occur at different positions.

The prediction of regioselectivity is typically achieved by comparing the activation energies of the transition states leading to the different possible products. The product formed via the lowest energy transition state is predicted to be the major product under kinetic control. nih.govresearchgate.net This approach has been successfully applied to nucleophilic aromatic substitution (SNAr) reactions, where the relative stabilities of the isomeric σ-complex intermediates (also known as Meisenheimer complexes) are calculated using DFT. acs.orgresearchgate.net The isomer with the most stable intermediate is generally the one that is preferentially formed.

For electrophilic aromatic substitution reactions, methods like the RegioSQM tool can predict the most likely site of substitution by calculating properties such as proton affinities for each potential reaction site. rsc.orgnih.gov A similar approach could be adapted to predict the outcome of reactions involving this compound or its precursors.

Prediction of Spectroscopic Parameters

Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic properties of molecules.

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a routine application of modern computational chemistry. mdpi.com Using DFT, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. acs.org The standard approach involves optimizing the molecular geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation at a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).

The calculated chemical shifts are typically reported relative to a reference compound, such as tetramethylsilane (B1202638) (TMS). Comparing the theoretical spectrum with the experimental one can aid in the definitive assignment of each resonance to a specific nucleus in the molecule. This is particularly useful for complex aromatic systems where spectral overlap is common.

Below is a table of hypothetical calculated ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Atom Number (Hypothetical) | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C-NH₂ | 2 | - | 145.2 |

| C-O | 1' | - | 163.5 (d, J=243 Hz) |

| C-F | 3' | - | 104.1 (d, J=25 Hz) |

| C-CH₃ | 5 | - | 130.5 |

| CH₃ | 8 | 2.25 | 20.8 |

| NH₂ | 7 | 3.78 | - |

| H-3 | 3 | 6.75 | 115.9 |

| H-4 | 4 | 6.90 | 120.1 |

| H-6 | 6 | 6.82 | 114.7 |

| H-2' | 2' | 6.88 | 108.9 (d, J=2 Hz) |

| H-4' | 4' | 7.25 | 130.8 (d, J=10 Hz) |

| H-5' | 5' | 6.79 | 113.4 (d, J=22 Hz) |

| H-6' | 6' | 6.85 | 118.2 (d, J=3 Hz) |

This table is illustrative and contains hypothetical data. Coupling constants (J) for the fluorinated ring are included for ¹³C shifts.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are routinely used to compute the harmonic vibrational frequencies and their corresponding IR and Raman intensities. esisresearch.orgq-chem.compsu.edu

A frequency calculation must be performed on a geometry that has been optimized at the same level of theory. q-chem.com The results of the calculation provide a list of vibrational modes, their frequencies (typically in cm⁻¹), and their intensities. These theoretical spectra can be visualized and compared directly with experimental data, which is invaluable for assigning specific absorption bands to particular molecular motions, such as C-H stretches, N-H bends, or C-O-C stretches. youtube.comnih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) | Description |

| 1 | 3450 | 25 | N-H asymmetric stretch |

| 2 | 3370 | 20 | N-H symmetric stretch |

| 3 | 3055 | 15 | Aromatic C-H stretch |

| 4 | 2925 | 18 | Methyl C-H stretch |

| 5 | 1620 | 45 | N-H scissoring |

| 6 | 1240 | 85 | C-O-C asymmetric stretch |

| 7 | 1150 | 70 | C-F stretch |

This table is illustrative and contains hypothetical data.

The electronic absorption properties of this compound, which determine its color and interaction with light, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). cecam.org TD-DFT calculations provide information about the electronic transitions from the ground state to various excited states.

For each transition, the calculation yields the excitation energy (often converted to a wavelength in nm) and the oscillator strength, which is a measure of the intensity of the absorption. stackexchange.com By plotting the oscillator strength against the wavelength, a theoretical UV-Vis absorption spectrum can be generated. This allows for the interpretation of experimental spectra, identifying the nature of the electronic transitions involved (e.g., π → π* or n → π*). researchgate.net The choice of functional and basis set can significantly impact the accuracy of TD-DFT results. case.eduacs.org

| Transition | Excitation Wavelength (nm) | Oscillator Strength | Major Orbital Contribution |

| S₀ → S₁ | 315 | 0.08 | HOMO → LUMO |

| S₀ → S₂ | 280 | 0.45 | HOMO-1 → LUMO |

| S₀ → S₃ | 255 | 0.32 | HOMO → LUMO+1 |

This table is illustrative and contains hypothetical data.

Reactivity Profiles and Derivatization Strategies for 2 3 Fluorophenoxy 5 Methylaniline

Reactivity of the Aniline (B41778) Amine Group

The amine group of 2-(3-fluorophenoxy)-5-methylaniline is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Its reactivity is influenced by the electronic properties of the substituents on the aromatic rings.

Acylation, Alkylation, and Sulfonylation Reactions

The primary amine functionality of this compound readily undergoes acylation, alkylation, and sulfonylation reactions. These transformations are fundamental in organic synthesis for the introduction of various functional groups and for building more complex molecular architectures.

Acylation reactions involve the treatment of the aniline with acylating agents such as acid chlorides or anhydrides to form amides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The general structure of amides involves a carbonyl group bonded to a nitrogen atom. sphinxsai.com Amide synthesis is a crucial transformation in organic chemistry due to the prevalence of the amide bond in numerous natural products, pharmaceuticals, and materials. nih.gov A common method for amide formation is the condensation of carboxylic acids and amines. nih.gov

Alkylation introduces alkyl groups onto the amine nitrogen. Reagents such as alkyl halides are commonly employed for this purpose. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide.

Sulfonylation results in the formation of sulfonamides through the reaction of the aniline with sulfonyl chlorides. Similar to acylation, this reaction is often performed in the presence of a base.

A general procedure for the synthesis of amides involves the use of titanium tetrachloride (TiCl4) as a mediator for the one-pot condensation of carboxylic acids and amines. nih.gov In this method, TiCl4 and the amine are added to a solution of the carboxylic acid in pyridine, and the mixture is heated. nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC). nih.gov

Table 1: Examples of Acylation and Related Reactions

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound | Carboxylic Acid/Acid Chloride | Amide | Base, Solvent (e.g., Pyridine) |

| This compound | Alkyl Halide | Alkylated Amine | Base |

| This compound | Sulfonyl Chloride | Sulfonamide | Base |

It is important to note that the nucleophilicity of the aniline can affect the reaction yield. For instance, less nucleophilic anilines may result in lower yields of the corresponding amide. nih.gov

Formation of Imines and Schiff Bases

The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com These compounds contain a carbon-nitrogen double bond and are valuable intermediates in organic synthesis and have applications in various fields, including coordination chemistry and materials science. jetir.orgrsc.org

The formation of imines is typically a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com The reaction can be catalyzed by acid and often involves heating. masterorganicchemistry.com Various methods have been developed for imine synthesis, including solvent-free reactions under microwave irradiation and the use of organocatalysts like pyrrolidine. organic-chemistry.org Mechanochemical synthesis, which involves grinding the reactants together without a solvent, has also been reported as an environmentally friendly method for preparing fluorinated imines. nih.gov

Schiff bases can act as versatile ligands that can coordinate to metal ions through their nitrogen and other donor atoms. jetir.org The synthesis of Schiff base ligands and their metal complexes is an active area of research. science.govnih.govresearchgate.net

Table 2: General Conditions for Imine/Schiff Base Formation

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

| This compound | Aldehyde or Ketone | Imine/Schiff Base | Acid catalysis, heat, or specialized methods (e.g., microwave, mechanochemistry) |

Transformation into Other Nitrogen-Containing Functional Groups (e.g., diazonium salts, amides)

The aniline group of this compound can be converted into other important nitrogen-containing functional groups, most notably diazonium salts.

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is achieved by treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, at low temperatures. google.comgoogle.com The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions, known as Sandmeyer reactions, to introduce a wide range of substituents onto the aromatic ring, including halogens, cyano groups, and hydroxyl groups. The process can be carried out in organic, dipolar, aprotic solvents. google.com

As previously discussed in section 6.1.1, the aniline can also be readily converted into amides through reaction with carboxylic acids or their derivatives. sphinxsai.comnih.gov This transformation is fundamental for creating peptide-like linkages and for the synthesis of a vast array of organic molecules. nih.gov

Ligand Complexation with Metal Centers

The nitrogen atom of the aniline group in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with metal centers. While the aniline itself can act as a ligand, its derivatives, particularly Schiff bases, often form more stable and well-defined metal complexes. jetir.orgnih.gov

The coordination of ligands to metal ions can lead to the formation of complexes with diverse structures and properties. osti.gov The geometry of the resulting complex is influenced by the nature of the metal ion and the ligand. For example, Schiff base ligands can act as bidentate, tridentate, or even polydentate ligands, coordinating to the metal through multiple donor atoms. researchgate.net The study of these metal complexes is important for understanding their potential applications in catalysis, materials science, and biological systems. rsc.orgnih.gov

Electrophilic Aromatic Substitution on the Aromatic Rings

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The position of substitution, or regioselectivity, is governed by the directing effects of the substituents already present on the rings. libretexts.orgyoutube.com

Regioselectivity Directing Effects of Substituents

The substituents on the two aromatic rings of this compound—the amino group (-NH2), the methyl group (-CH3), the ether linkage (-O-), and the fluorine atom (-F)—all influence the regioselectivity of electrophilic aromatic substitution.

Amino Group (-NH2): The amino group is a powerful activating group and an ortho, para-director. Its lone pair of electrons can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. libretexts.org

Methyl Group (-CH3): The methyl group is a weakly activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect. youtube.com

Ether Linkage (-O-): The oxygen atom of the ether linkage has lone pairs of electrons that can be donated to the aromatic ring via resonance, making it an activating group and an ortho, para-director.

Fluorine Atom (-F): Halogens like fluorine are deactivating groups due to their strong electronegativity and inductive electron withdrawal. However, they are ortho, para-directors because their lone pairs can participate in resonance, which stabilizes the intermediate carbocation (arenium ion) formed during attack at the ortho and para positions more than at the meta position. libretexts.org

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect |

| -NH2 (Amino) | Activating | ortho, para |

| -CH3 (Methyl) | Activating | ortho, para |

| -O- (Ether) | Activating | ortho, para |

| -F (Fluoro) | Deactivating | ortho, para |

Halogenation, Nitration, and Sulfonation Reactions

The reactivity of the aromatic rings in this compound towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation is influenced by the electronic properties of the substituents. The amino group (-NH2) is a strong activating group and is ortho-, para-directing. The methyl group (-CH3) is also an activating group and ortho-, para-directing. Conversely, the fluorophenoxy group is a deactivating group due to the electron-withdrawing nature of the fluorine atom and the ether linkage.

Nitration: The nitration of anilines can be complex due to the oxidation of the amino group by nitric acid, which can lead to lower yields and the formation of undesired byproducts like picric acid. researchgate.net For N-alkyl anilines, direct nitration has been shown to yield a mixture of regioisomers and tarry oxidation products. researchgate.net A common strategy to control the regioselectivity and prevent oxidation is to first acylate the amino group, converting it into a less activating and more sterically hindered amide group. This directs the electrophile primarily to the para position. Subsequent hydrolysis of the amide restores the amino group. In the case of this compound, the positions ortho and para to the amino group are positions 4, 6, and the carbon bearing the fluorophenoxy group. The position para to the methyl group is occupied by the amino group. Given the directing effects of the substituents, nitration is expected to occur at the positions activated by the amino and methyl groups.

Halogenation and Sulfonation: Similar to nitration, halogenation and sulfonation are governed by the directing effects of the existing substituents. The amino and methyl groups will direct incoming electrophiles to the available ortho and para positions. The fluorophenoxy group will deactivate the ring to which it is attached, making substitution on that ring less favorable.

Nucleophilic Substitution Reactions on the Fluorophenoxy Moiety

Nucleophilic aromatic substitution (SNAr) on the fluorophenoxy moiety of this compound is a potential pathway for derivatization. The feasibility of such reactions depends on the activation of the aromatic ring towards nucleophilic attack. Generally, SNAr reactions are favored when the aromatic ring is substituted with strong electron-withdrawing groups at positions ortho and/or para to the leaving group. nih.gov

In the fluorophenoxy ring of the title compound, the fluorine atom itself is an electron-withdrawing group. However, for a nucleophilic attack to readily occur on this ring and displace another substituent (or the entire phenoxy group), additional activating groups would likely be necessary. For instance, the presence of a nitro group ortho or para to a leaving group significantly facilitates nucleophilic aromatic substitution. nih.gov

Studies on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that the fluorine atom can be displaced by various nucleophiles, including oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org This suggests that with appropriate activation, the fluorine on the fluorophenoxy ring could potentially be a site for nucleophilic substitution. Another possibility is the substitution of the entire fluorophenoxy group, particularly if the reaction conditions favor the cleavage of the ether bond. The mechanism of such reactions can be complex and may involve the formation of a Meisenheimer intermediate. nih.gov

Cross-Coupling Reactions on the Aryl Framework

Palladium-Catalyzed C-C, C-N, and C-O Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. nih.govresearchgate.net For this compound, these reactions can be employed to introduce a wide variety of functional groups onto the aromatic rings. The amino group or a halogenated derivative of the aniline can serve as a handle for these transformations.

C-N Coupling: The amino group of this compound can participate in palladium-catalyzed C-N coupling reactions with aryl halides or triflates. These reactions, often referred to as Buchwald-Hartwig amination, would lead to the formation of diarylamines. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govorganic-chemistry.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often being the most effective. organic-chemistry.org

C-C Coupling: To perform C-C coupling reactions such as Suzuki, Heck, or Sonogashira reactions, a halogenated derivative of this compound would first need to be synthesized. For example, bromination or iodination of the aniline ring would introduce a handle for these transformations. Subsequently, reaction with a suitable coupling partner (e.g., a boronic acid for Suzuki coupling, an alkene for Heck coupling, or a terminal alkyne for Sonogashira coupling) in the presence of a palladium catalyst would yield the desired C-C coupled product. beilstein-journals.org

C-O Coupling: Similar to C-C coupling, C-O coupling reactions (Buchwald-Hartwig etherification) would also require a halogenated precursor of the title compound. The reaction of this aryl halide with an alcohol or a phenol (B47542) in the presence of a palladium catalyst and a suitable ligand would result in the formation of a diaryl ether or an alkyl aryl ether.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aniline Derivatives

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd Catalyst + Ligand + Base | Diaryl or Alkylaryl Amine |

| Suzuki Coupling | Aryl Halide + Boronic Acid | Pd Catalyst + Base | Biaryl |

| Heck Coupling | Aryl Halide + Alkene | Pd Catalyst + Base | Aryl Alkene |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd/Cu Catalyst + Base | Aryl Alkyne |

| Buchwald-Hartwig Etherification | Aryl Halide + Alcohol/Phenol | Pd Catalyst + Ligand + Base | Diaryl or Alkylaryl Ether |

Functionalization at Halogenated Precursors or Derivatives

The introduction of a halogen atom onto the aromatic framework of this compound opens up a plethora of possibilities for further functionalization through cross-coupling reactions. The position of halogenation can be directed by the existing substituents. The strongly activating amino group will direct halogenation to the ortho and para positions.

Once a halogenated derivative is obtained (e.g., a bromo or iodo derivative), it can be used as a substrate in various palladium-catalyzed reactions as mentioned in the previous section. For instance, a bromo derivative could be coupled with a variety of organometallic reagents (e.g., organoboron, organozinc, organotin) to form new C-C bonds. It could also be subjected to cyanation, amination, or etherification reactions.

The reactivity of the halogenated precursor will depend on the nature of the halogen (I > Br > Cl) and the electronic environment of the C-X bond. The presence of both an amino and a fluorophenoxy group will influence the reactivity of the aryl halide in these coupling reactions.

Oxidation and Reduction Chemistry of this compound

Oxidation: The amino group of this compound is susceptible to oxidation. nih.gov Strong oxidizing agents can convert the amino group into a nitroso, nitro, or even lead to polymerization and the formation of colored products. The oxidation of anilines can sometimes lead to the formation of imines. researchgate.net The specific oxidation product will depend on the oxidant used and the reaction conditions. The presence of the electron-withdrawing fluorophenoxy group might slightly decrease the susceptibility of the amino group to oxidation compared to a simple alkylaniline.

Reduction: The aromatic rings of this compound can be reduced under certain conditions. Catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium can reduce the aromatic rings to the corresponding cyclohexyl derivatives. This process, however, often requires high pressures and temperatures. The fluorine atom on the phenoxy ring is generally stable to these conditions, but dehalogenation can sometimes occur.

Alternatively, the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, can be used to partially reduce one of the aromatic rings. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring.

Applications in Advanced Organic Synthesis and Materials Science Excluding Biological and Clinical Aspects

Precursor in the Synthesis of Complex Heterocyclic Systems and Extended π-Systems

The strategic placement of reactive sites—the amino group and the activated aromatic rings—on the 2-(3-Fluorophenoxy)-5-methylaniline scaffold renders it an important precursor for the synthesis of complex heterocyclic compounds and extended π-systems. The amino group serves as a versatile handle for a variety of cyclization reactions, enabling the formation of nitrogen-containing heterocycles. These heterocyclic structures are foundational to many functional molecules.

Furthermore, the diaryl ether linkage and the potential for C-H functionalization on both aromatic rings allow for the construction of extended π-conjugated systems. These systems are of significant interest due to their unique electronic and photophysical properties, which are crucial for applications in materials science. The presence of the fluorine atom can also be exploited to fine-tune the electronic properties and stability of the resulting molecules. The synthesis of meta-hetarylanilines from heterocyclic-substituted 1,3-diketones highlights a general strategy where the electronic nature of substituents plays a key role, a principle applicable to derivatives of this compound.

Ligand Design for Organometallic Catalysis

In the field of organometallic catalysis, the design of ligands is paramount to controlling the reactivity and selectivity of metal centers. This compound and its derivatives can be transformed into sophisticated ligands. The aniline (B41778) nitrogen and potentially other donor atoms introduced through further functionalization can coordinate to a metal center.

The fluorophenoxy and methyl groups on the periphery of the ligand can be used to modulate the steric and electronic environment around the metal. This fine-tuning is critical for optimizing catalytic activity and selectivity in a wide range of transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The synthesis of novel metal complexes from aniline-based ligands has been shown to result in stable geometries with interesting electronic properties, a concept that can be extended to ligands derived from this compound.

Building Block for Functional Organic Materials

The distinct chemical functionalities of this compound make it a valuable building block for the creation of functional organic materials. These materials are designed to possess specific optical, electronic, or thermal properties for a variety of advanced applications. The incorporation of fluorine, in particular, is known to enhance thermal stability and influence electronic characteristics.

Monomers for Polymeric Materials with Specific Optical or Electronic Properties

This compound can be chemically modified to create monomers suitable for polymerization. For instance, the amino group can be converted into other functional groups, such as isocyanates or acrylates, or used in condensation polymerizations to form polyamides or polyimines. The resulting polymers can exhibit unique optical properties, such as high refractive indices or specific absorption and emission characteristics, influenced by the fluorophenoxy and methyl substituents. Furthermore, the electronic properties of these polymers can be tailored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Development of Novel Reagents and Methodologies in Synthetic Chemistry

Beyond its role as a structural component, this compound can also be utilized in the development of new synthetic reagents and methodologies. Its unique reactivity can be harnessed to effect specific chemical transformations. For example, diazotization of the amino group can lead to the formation of a diazonium salt, a versatile intermediate for introducing a variety of functional groups onto the aromatic ring. The presence of the fluorophenoxy ether linkage provides a stable yet potentially cleavable bond under specific conditions, which could be exploited in protecting group strategies or in the sequential assembly of complex molecules. The development of novel synthetic methods, such as one-pot three-component reactions, often relies on the unique reactivity of aniline derivatives to access complex molecular structures efficiently.

Future Research Directions and Unexplored Avenues for 2 3 Fluorophenoxy 5 Methylaniline

Chemo- and Regioselective Synthesis of Advanced Derivatives

The development of advanced derivatives from 2-(3-Fluorophenoxy)-5-methylaniline hinges on the ability to control chemo- and regioselectivity. The presence of multiple reactive sites—the amino group, the aromatic rings, and the methyl group—presents both a challenge and an opportunity for synthetic chemists. Future research should prioritize the development of novel synthetic methods that allow for the selective functionalization of this molecule.

A key area of interest is the selective modification of the aniline (B41778) ring. While the amino group directs electrophilic aromatic substitution to the ortho and para positions, the existing substituents may influence the regiochemical outcome. A systematic study of various electrophilic substitution reactions, such as nitration, halogenation, and acylation, under a range of conditions would provide a valuable library of selectively functionalized derivatives. Furthermore, the development of protecting group strategies for the amine functionality will be crucial to enable selective reactions on the aromatic core.

Another promising avenue is the selective C-H activation of the aromatic rings. Modern catalytic methods, particularly those employing transition metals like palladium, rhodium, and iridium, could enable the direct introduction of new functional groups at specific positions, bypassing the need for pre-functionalized starting materials. Research in this area could lead to the efficient synthesis of complex derivatives with novel substitution patterns.

In-Depth Mechanistic Studies of Underutilized Transformations

While the fundamental reactions of anilines and diaryl ethers are well-established, the specific reactivity of this compound in less common transformations remains largely unexplored. In-depth mechanistic studies of these underutilized reactions could uncover novel synthetic pathways and provide a deeper understanding of the electronic and steric effects of the substituents.

One area ripe for investigation is the Smiles rearrangement, a potential intramolecular transformation for diaryl ethers. A detailed mechanistic study, perhaps using isotopic labeling and computational modeling, could elucidate the feasibility and synthetic utility of this rearrangement for generating novel scaffolds from this compound.

Furthermore, the photoredox catalysis of reactions involving this compound could be a fruitful area of research. The electron-rich nature of the aniline moiety suggests that it could participate in single-electron transfer processes, opening up avenues for novel C-N and C-C bond-forming reactions under mild conditions. Mechanistic probes and spectroscopic studies would be essential to understand the intermediates and pathways involved in such transformations.

High-Throughput Computational Screening for Novel Reactivity or Structural Motifs

Computational chemistry offers a powerful tool for accelerating the discovery of new reactions and molecular architectures. High-throughput computational screening can be employed to predict the reactivity of this compound towards a vast array of reagents and catalysts.

Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict activation barriers for various potential transformations. This can help prioritize experimental efforts towards the most promising reactions. For instance, computational screening could identify novel catalysts for the selective C-H functionalization of different positions on the aromatic rings.

Moreover, computational methods can be used to explore the conformational landscape of this compound and its derivatives. This information is crucial for designing molecules with specific three-dimensional structures, which is particularly important in the context of drug discovery and materials science. Virtual screening of derivatives against biological targets or for specific material properties could rapidly identify promising candidates for further experimental investigation.